1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core, which is substituted with a 4-methylphenyl group and a piperazine moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-methylbenzoyl chloride and an appropriate catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the pyrrolidine-2,5-dione core.
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity. Common reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, converting them to hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methylphenyl)pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core but lacks the piperazine moiety, resulting in different chemical properties and applications.
1-(4-Methylphenyl)-3-pyrroline-2,5-dione: This compound features a similar structure but with a pyrroline ring instead of a piperazine ring, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N4O4 |
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Molecular Weight |
460.5g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H28N4O4/c1-17-3-7-19(8-4-17)29-23(31)15-21(25(29)33)27-11-13-28(14-12-27)22-16-24(32)30(26(22)34)20-9-5-18(2)6-10-20/h3-10,21-22H,11-16H2,1-2H3 |
InChI Key |
KFZXBWGICVSWQX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4CC(=O)N(C4=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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